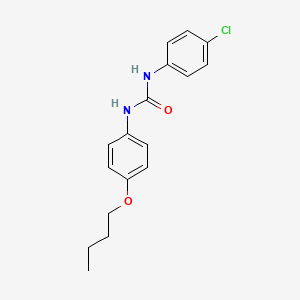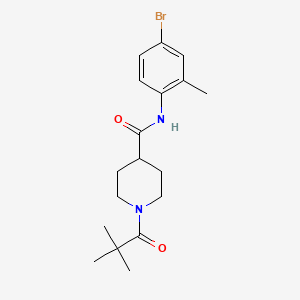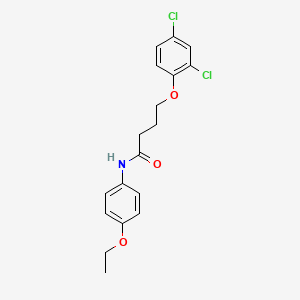
N-(4-butoxyphenyl)-N'-(4-chlorophenyl)urea
Übersicht
Beschreibung
Synthesis Analysis The synthesis of urea derivatives, including compounds similar to N-(4-butoxyphenyl)-N'-(4-chlorophenyl)urea, involves specific reactions that lead to the formation of the desired product. For instance, derivatives have been synthesized from starting materials like S-(+)-3-methyl-2-(4-chlorophenyl)butyric acid, where the target compounds were analyzed by elemental analysis, 1H NMR, and IR spectra, showcasing the diverse synthetic routes available for urea derivatives (Xue Si-jia, 2009).
Molecular Structure Analysis The molecular structure of urea derivatives, including N-(4-butoxyphenyl)-N'-(4-chlorophenyl)urea, has been a subject of study to understand their conformations and interactions. For example, the crystal structure and biological activities of related compounds have been explored, revealing how structural variations influence their biological behaviors and interactions (Li et al., 2006).
Chemical Reactions and Properties Urea derivatives undergo various chemical reactions that modify their structure and properties. These reactions include N-chlorination, which has been described as a simple, efficient, and rapid protocol for the modification of amino esters, amides, and peptides (M. Sathe et al., 2007). Such reactions are pivotal in exploring the chemical reactivity and potential applications of these compounds.
Physical Properties Analysis The physical properties of urea derivatives are crucial for their characterization and application. Studies have focused on understanding these properties, including crystal structures that provide insights into the molecule's conformation and stability. For instance, the crystal structure of N'-(6-chloropyridin-3-formyl)-N-t-butyl urea was established, demonstrating the importance of intramolecular and intermolecular hydrogen bonds in the molecule's stability (Shaoyong Ke & Sijia Xue, 2008).
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation and Hydrogen Production
Simultaneous Degradation of Organic Pollutants and Hydrogen Production
A study demonstrated the use of titania photocatalysts modified with dual surface components for the simultaneous production of hydrogen and degradation of organic pollutants, including 4-chlorophenol and urea. This approach highlights a dual-function photocatalysis, dependent on both components coexisting on the surface of TiO2, which could potentially be relevant to similar compounds like N-(4-butoxyphenyl)-N'-(4-chlorophenyl)urea in environmental remediation and energy production applications (Jungwon Kim, D. Monllor-Satoca, & W. Choi, 2012).
Photodegradation Studies
Photodegradation in Different Media
Research on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media using a xenon lamp as a light source revealed insights into the degradation rates and half-lives of this compound under different conditions. Such studies are critical for understanding the environmental fate and degradation pathways of chemical compounds, potentially including N-(4-butoxyphenyl)-N'-(4-chlorophenyl)urea (L. Guoguang, J. Xiangning, & X. Xiao-bai, 2001).
Antimicrobial Applications
Triclocarban Analysis and Environmental Occurrence
A study focused on triclocarban, a polychlorinated phenyl urea pesticide used as an antibacterial additive, closely parallels the interest in N-(4-butoxyphenyl)-N'-(4-chlorophenyl)urea. The research developed a liquid chromatography-electrospray ionization mass spectrometry method for detecting triclocarban in aquatic environments, highlighting the importance of monitoring and understanding the environmental impact of such compounds (R. Halden & Daniel H. Paull, 2004).
Insecticide Action Mechanism
Inhibition of Cuticle Deposition
Research on certain urea insecticides has elucidated their mode of action, specifically inhibiting chitin synthesis in the cuticle of insect larvae. This mechanism, resulting in a failure to moult or pupate, could offer insights into the potential bioactivities of related compounds such as N-(4-butoxyphenyl)-N'-(4-chlorophenyl)urea in pest management strategies (R. Mulder & M. J. Gijswijt, 1973).
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-12-22-16-10-8-15(9-11-16)20-17(21)19-14-6-4-13(18)5-7-14/h4-11H,2-3,12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOXSQINBYWHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(4-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)
![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)
![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)

![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)



![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)
![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)